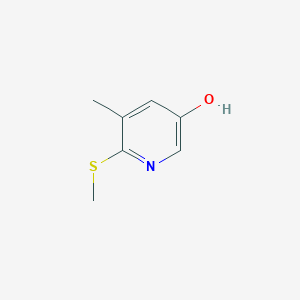

5-Methyl-6-(methylthio)pyridin-3-ol

Descripción general

Descripción

5-Methyl-6-(methylthio)pyridin-3-ol is a chemical compound with the CAS Number: 935252-76-9 . It has a molecular weight of 155.22 . The IUPAC name for this compound is 5-methyl-6-(methylthio)pyridin-3-ol .

Molecular Structure Analysis

The InChI code for 5-Methyl-6-(methylthio)pyridin-3-ol is 1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.22 . It is recommended to be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Formation and Synthesis

Formation in Food Systems : The formation of pyridin-3-ols, closely related to 5-Methyl-6-(methylthio)pyridin-3-ol, was studied in the context of food chemistry. Hidalgo et al. (2020) explored the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, providing insights into the pathways for pyridin-3-ols formation in honey and other food systems upon thermal processing (Hidalgo, Lavado-Tena, & Zamora, 2020).

Biocatalytic Oxyfunctionalization : Stankevičiūtė et al. (2016) demonstrated the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, underscoring the relevance of such methods in synthesizing hydroxylated pyridines, which are crucial intermediates for pharmaceuticals and polymers (Stankevičiūtė et al., 2016).

Applications in Synthesis and Reactivity

Catalytic Methylation of Pyridines : Grozavu et al. (2020) introduced a novel catalytic method for the direct methylation of pyridines, utilizing methanol and formaldehyde. This methodology leverages the concept of hydrogen borrowing and provides an efficient route for modifying pyridines, which are foundational structures in drug discovery (Grozavu et al., 2020).

Synthesis of Pyridine Derivatives as Insecticides : Research into pyridine derivatives has extended into their application as insecticides. Bakhite et al. (2014) synthesized a range of pyridine derivatives demonstrating significant insecticidal activity, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial and Antitumor Potential

Transition Metal Complexes : Oza, Patel, and Patel (2011) explored the synthesis of novel divalent transition metal complexes with 5-((3-(methylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-ylamino)methyl)quinolin-8-ol, showing potent inhibitory action against various bacteria and fungi, indicating the antimicrobial potential of pyridine-based compounds (Oza, Patel, & Patel, 2011).

Antitumor Activity : Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity, showcasing the significance of pyridine derivatives in developing new cancer therapeutics (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements associated with the compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

5-methyl-6-methylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

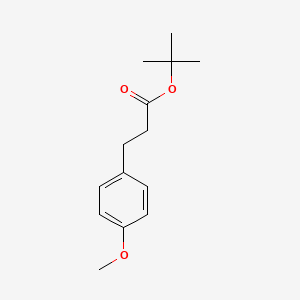

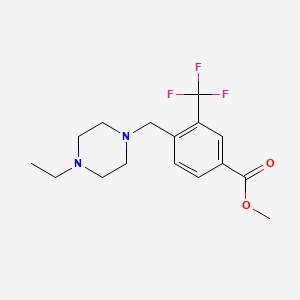

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)